1-(Oxetan-3-yl)piperidin-4-amine oxalate
Description
Properties
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2H2O4/c9-7-1-3-10(4-2-7)8-5-11-6-8;3-1(4)2(5)6/h7-8H,1-6,9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFLPRBJWRNZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2COC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Salt Forms: Oxalate vs. Dihydrochloride
- 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride (CAS: 1363405-09-7) replaces oxalate with two hydrochloride ions. Its molecular weight is 229.15 g/mol , lower due to the absence of oxalate’s carboxyl groups .
- Key Differences :
- Solubility : The oxalate salt is more polar, favoring aqueous solutions, while the dihydrochloride may have better solubility in organic solvents.
- Stability : Oxalate salts are prone to decarboxylation under acidic conditions, whereas hydrochlorides are generally more stable .
Ring Substitution: Oxetane vs. Oxolane
- 1-(Oxolan-3-yl)piperidin-4-amine (CAS: 1340194-93-5) replaces the 4-membered oxetane with a 5-membered oxolane (tetrahydrofuran) ring .
- Key Differences :
- Metabolic Stability: Oxetanes are known to improve metabolic stability compared to oxolanes, making the oxetane derivative more favorable in drug design .
Functional Group Variations
- Sulfonyl Derivatives :
- Brominated Analogues: 1-{5-Bromo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine (Compound 2 in ) incorporates bromine for radiopharmaceutical applications, such as PDGFRβ imaging. The bromine atom allows radiolabeling, a feature absent in the oxalate salt .
Complex Pharmacophores
- 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((3-(4-isopropylpiperazin-1-yl)oxetan-3-yl)methyl)-piperidin-4-amine (Compound 25 in ) combines oxetane, indole, and piperazine moieties. This complexity targets specific enzymes (e.g., p97 ATPase) and demonstrates how oxetane can be integrated into larger pharmacophores for enhanced selectivity .
Physicochemical Data
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(Oxetan-3-yl)piperidin-4-amine oxalate | 1523571-88-1 | C₁₀H₁₈N₂O₅ | 246.26 | Oxetane, oxalate salt |
| 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride | 1363405-09-7 | C₈H₁₈Cl₂N₂O | 229.15 | Hydrochloride salt |
| 1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine | 1019006-27-9 | C₁₀H₁₈N₄O₂S | 258.34 | Sulfonyl group, pyrazole |
| 1-(Oxolan-3-yl)piperidin-4-amine | 1340194-93-5 | C₈H₁₆N₂O | 156.23 | Oxolane ring |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(Oxetan-3-yl)piperidin-4-amine oxalate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via alkylation of piperidin-4-amine derivatives with oxetan-3-yl halides under basic conditions (e.g., K₂CO₃ or NaH in ethanol/acetonitrile). Optimization involves adjusting stoichiometry, temperature (typically 50–80°C), and reaction time (12–24 hrs) to maximize yield . Purification employs column chromatography (silica gel, eluent: dichloromethane/methanol) followed by oxalic acid salt formation in ethanol .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms oxetane and piperidine ring structures (e.g., oxetane protons at δ 4.5–5.0 ppm, piperidine NH₂ at δ 1.5–2.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₈H₁₅N₂O₃: 187.1083) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>98%) .
Q. How is the hydrolytic stability of the oxetane moiety evaluated under physiological conditions?
- Methodological Answer : Stability is tested in PBS (pH 7.4, 37°C) over 24–72 hrs. Samples are analyzed via LC-MS to monitor oxetane ring opening (degradation products identified via MS/MS). Kinetic modeling (first-order decay) quantifies half-life .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs). Focus on oxetane’s electronegativity and piperidine’s conformational flexibility.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR : Develop models linking substituent effects (e.g., oxetane size) to bioactivity .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Assay Validation : Compare results from radioligand binding (e.g., ³H-labeled assays) vs. functional assays (cAMP accumulation). Normalize data using Z-factor scoring .
- Meta-Analysis : Apply mixed-effects models to account for inter-lab variability (e.g., random-effects ANOVA) .
Q. How are membrane permeability and blood-brain barrier (BBB) penetration predicted experimentally?
- Methodological Answer :
- PAMPA-BBB : Measure permeability (Pe) using lipid-coated filters. Compare to reference compounds (e.g., caffeine: high Pe; mannitol: low Pe) .
- MDCK Cell Monolayers : Calculate apparent permeability (Papp) and efflux ratios (P-gp inhibition controls) .
Q. What methodologies validate the compound’s role in selective enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to determine IC₅₀ and Ki. Include positive controls (e.g., E-64 for cysteine proteases) .
- X-ray Crystallography : Resolve co-crystal structures (2.0 Å resolution) to identify hydrogen bonds between the oxalate counterion and enzyme active sites .
Q. How do researchers address batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Quality Control : Implement USP/EP guidelines for residual solvents (GC-MS) and chiral purity (chiral HPLC) .
- Stability-Indicating Methods : Forced degradation studies (heat, light, oxidation) ensure analytical specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
